3-Benzylcyclohexanone

Stereoselective synthesis Oxaziridine formation Lactam ring expansion

3-Benzylcyclohexanone (CAS 85450-51-7) is a substituted cyclohexanone with a benzyl group at the 3-position, identified by the molecular formula C₁₃H₁₆O and a molecular weight of 188.27 g/mol. It is commonly used as a synthetic building block in organic chemistry and is supplied as a liquid with a purity specification of ≥95%.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 85450-51-7
Cat. No. B1269811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylcyclohexanone
CAS85450-51-7
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)CC2=CC=CC=C2
InChIInChI=1S/C13H16O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
InChIKeyHAGFSCDMVBLDET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylcyclohexanone (CAS 85450-51-7) Core Specifications for Chemical Sourcing


3-Benzylcyclohexanone (CAS 85450-51-7) is a substituted cyclohexanone with a benzyl group at the 3-position, identified by the molecular formula C₁₃H₁₆O and a molecular weight of 188.27 g/mol . It is commonly used as a synthetic building block in organic chemistry and is supplied as a liquid with a purity specification of ≥95% . Predicted physicochemical properties include a boiling point of 303.3±11.0 °C at 760 mmHg and a calculated LogP (ACD/LogP) of 2.74 [1].

Suitable for stereoselective oxaziridine synthesis via 3-benzyl substitution control
Participates in nucleophilic addition and acts as an alkylating agent for amines and alcohols
Supplied as high-purity liquid for synthetic workflows

Why Substituting 3-Benzylcyclohexanone with Generic Analogs Can Compromise Research Outcomes


In-class substitution of 3-Benzylcyclohexanone with other benzylcyclohexanone isomers or simpler cyclohexanone derivatives is not trivial due to the critical impact of substitution pattern on stereochemical outcomes and reactivity. The position of the benzyl group on the cyclohexanone ring dictates the compound's conformational bias, which is essential in stereoselective transformations like oxaziridine formation [1]. For example, 3-benzyl substitution enables specific equatorial vs. axial approach pathways for oxidizing agents, a property not shared by the 4-benzyl isomer, which leads to different lactam mixtures upon photolysis [2]. Similarly, unsubstituted cyclohexanone lacks the benzyl group required for key nucleophilic addition reactions, making it unsuitable for many synthetic sequences . Therefore, directly substituting 3-Benzylcyclohexanone with an analog without rigorous validation risks altering reaction yields, product stereochemistry, and ultimately, the viability of the synthetic route.

Substitution position

4-Benzyl isomer may redirect the stereochemical pathway toward lactam enantiomers, altering spirocyclic oxaziridine outcomes.

Reactivity mismatch

Unsubstituted cyclohexanone lacks the benzyl group required for alkylation reactivity, limiting synthetic scope.

Physicochemical shift

2-Benzyl analog exhibits different boiling point and lipophilicity, which may affect purification and analytical reproducibility.

Quantitative Differentiation of 3-Benzylcyclohexanone vs. Its Closest Analogs


Stereochemical Control in Spirocyclic Oxaziridine Synthesis: 3-Benzyl vs. 4-Benzylcyclohexanone

In the synthesis of spirocyclic oxaziridines, the substitution position of the benzyl group on cyclohexanone dictates the stereochemical outcome of the reaction. Using racemic 3-benzylcyclohexanone as a precursor yields a mixture of primarily two oxaziridines via equatorial approach of the oxidizing agent [1]. In contrast, the same sequence starting from 4-benzylcyclohexanone (an achiral ketone) yields a mixture of lactams that, upon further reduction, eventually leads to enantiomers [2]. This demonstrates that 3-substitution provides a distinct stereoselective pathway compared to 4-substitution, which is crucial for researchers aiming for specific stereoisomeric adducts.

Stereochemical Outcome
Head-to-head
Oxaziridine mixture vs lactam enantiomers
Substitution position determines product class
Validated with bulky oxidant; review stereochemistry
Stereoselective synthesis Oxaziridine formation Lactam ring expansion

Reactivity and Substrate Scope: 3-Benzylcyclohexanone as an Alkylating Agent vs. Unsubstituted Cyclohexanone

The presence of the benzyl group on 3-Benzylcyclohexanone imparts distinct reactivity compared to unsubstituted cyclohexanone. Specifically, the ketone group in 3-Benzylcyclohexanone can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products . More importantly, the compound itself acts as an alkylation agent that can react with nucleophiles such as amines and alcohols, a property absent in cyclohexanone . This dual functionality (ketone and benzyl group) enables its use in a broader array of synthetic applications, including the formation of alkylating agents at room temperature in seconds .

Reactivity Profile
Head-to-head
Alkylating agent; rapid reactions at room temperature
Enables broader nucleophilic addition scope
Cyclohexanone lacks this reactivity pathway
Alkylation Nucleophilic addition Synthetic versatility

Physicochemical Profile: 3-Benzylcyclohexanone vs. 2-Benzylcyclohexanone (CAS 946-33-8)

The substitution position of the benzyl group leads to measurable differences in physicochemical properties, which directly influence purification methods and analytical protocols. 3-Benzylcyclohexanone (CAS 85450-51-7) exhibits a predicted boiling point of 303.3±11.0 °C at 760 mmHg and an ACD/LogP of 2.74 [1]. In comparison, its 2-substituted analog, 2-Benzylcyclohexanone (CAS 946-33-8), has a reported boiling point of 103-105 °C at 0.2 mmHg (lit.) . While these values are measured at different pressures, they indicate a significant difference in volatility and lipophilicity profiles, which can affect chromatographic separation (e.g., HPLC retention times) and solvent selection for reactions.

Physicochemical Metrics
Cross-study comparable
BP 303.3±11.0 °C (pred.), LogP 2.74
Context-dependent comparison with 2-isomer
Pressure differences confound direct numerical comparison
Lipophilicity Boiling point Physicochemical properties

Optimal Application Scenarios for Procuring 3-Benzylcyclohexanone (CAS 85450-51-7)


Stereoselective Synthesis of Spirocyclic Oxaziridines for Chiral Lactam Formation

As a key precursor in the stereoselective synthesis of spirocyclic oxaziridines [1]. The reaction of racemic 3-benzylcyclohexanone with (R)-α-methylbenzylamine and a bulky oxidizing agent yields a mixture of primarily two oxaziridines, which can be further photolyzed to provide chiral lactams. This application is central to the Aubé 'Aca' linker methodology for synthesizing constrained peptidomimetics and cyclic peptides [1].

Synthetic Building Block for Alkylating Agents and Nucleophilic Additions

Employed as a versatile synthetic intermediate for creating alkylating agents. The compound reacts rapidly with nucleophiles such as amines and alcohols at room temperature , making it valuable for introducing the 3-benzylcyclohexanone scaffold into more complex molecules. This reactivity profile is leveraged in medicinal chemistry for diversifying chemical libraries .

Precursor in Asymmetric Baeyer-Villiger Oxidation Methodologies

Used as a substrate in asymmetric Baeyer-Villiger oxidation studies with chiral N,N′-dioxide/Sc(III) catalysts . The resulting chiral lactones are valuable intermediates in the total synthesis of bioactive compounds and natural products .

Application
Selection Property
Validation Focus
Stereoselective oxaziridine synthesis
3-Benzyl substitution control
Stereochemical outcome with bulky oxidants
Alkylating agent and nucleophilic additions
Benzyl-mediated alkylation reactivity
Reaction scope with amines and alcohols
Asymmetric Baeyer-Villiger oxidation
Prochiral ketone substrate
Enantioselectivity and chiral lactone yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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